8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)14-29-19(24-21-20(29)22(30)26(4)23(31)25(21)3)16-28-12-10-27(11-13-28)15-18-8-6-5-7-9-18/h5-9,17H,10-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNPMRMVPAKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is the muscarinic acetylcholine receptors (mAChRs) of the M2 subtype. These receptors are key regulators of the contractile function of the gastrointestinal tract walls.
Mode of Action
The compound this compound interacts with its target, the M2 subtype of mAChRs, to activate the contractile activity of intestinal smooth muscles. This interaction results in an increase in the amplitude of acetylcholine-induced contractions.
Biochemical Pathways
The compound this compound affects the cholinergic pathway. By binding to the M2 subtype of mAChRs, it influences the downstream effects of this pathway, leading to increased contractile activity of the intestinal smooth muscles.
Result of Action
The result of the action of this compound is a significant activation of the functional activity of colonic smooth muscle. This is observed as an increase in the force and frequency of spontaneous contractions, as well as their mechanokinetic parameters.
Biological Activity
The compound 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione , also known by its CAS number 839682-29-0, is a purine derivative with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 488.6 g/mol. The structure features a purine core substituted with a benzylpiperazine moiety and a 2-methylpropyl group, which contribute to its biological interactions.
Research indicates that this compound exhibits multiple biological activities primarily through the following mechanisms:
- Adenosine Receptor Modulation : The purine structure allows interaction with adenosine receptors, influencing various physiological processes such as neurotransmission and inflammation.
- Phosphodiesterase Inhibition : Similar compounds have shown phosphodiesterase (PDE) inhibitory activity, leading to increased levels of cyclic AMP (cAMP) in cells, which can enhance cellular signaling pathways related to growth and differentiation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Modulation of neurotransmitter systems potentially alleviating symptoms of depression. |
| Antitumor Activity | Induction of apoptosis in cancer cell lines through receptor-mediated pathways. |
| Neuroprotective Effects | Protection against neurodegeneration by modulating inflammatory responses in neuronal tissues. |
| Cardiovascular Effects | Improvement in endothelial function through PDE inhibition and vasodilation mechanisms. |
Case Studies
Several studies have investigated the biological effects of similar compounds. Below are notable findings:
- Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission .
- Antitumor Effects : Research indicated that compounds with a similar structural framework exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .
- Neuroprotective Properties : In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step organic reactions involving the reaction of piperazine derivatives with purine precursors under controlled conditions. Variations in substituents can lead to derivatives with distinct biological profiles.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl) | Benzyl and diazepan moieties | Antitumor |
| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan substitution | Neurotransmitter modulation |
| 7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurine | Additional benzyl substitution | Dipeptidyl peptidase IV inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance, research indicates that modifications to the benzylpiperazine moiety can enhance its efficacy as an antimicrobial agent .
- Receptor Binding Studies : The compound's structure allows it to interact with various receptors in the body, making it a candidate for studies focused on drug-receptor interactions. Its binding affinity and selectivity can be assessed using techniques such as surface plasmon resonance.
Neuroscience
The benzylpiperazine group is known for its psychoactive properties, which have led to investigations into the compound’s potential as a treatment for neurological disorders. Research has indicated that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine .
Cancer Research
Recent studies have explored the compound's ability to inhibit cancer cell proliferation. The purine structure can mimic nucleotides, potentially interfering with DNA synthesis in cancer cells. In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione against Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuropharmacological Effects
In a controlled study examining the neuropharmacological effects of this compound, researchers found that it exhibited anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels post-administration and found statistically significant reductions in anxiety-like behaviors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The purine-2,6-dione scaffold allows extensive modifications at positions 7 and 6. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The morpholinyl group in ’s compound likely improves aqueous solubility compared to the target compound’s isobutyl chain .
- Stability : NCT-501’s hydrochloride salt formulation enhances stability, a strategy applicable to the target compound for pharmaceutical development .
- Synthetic Routes : Derivatives in and are synthesized via nucleophilic substitution of chlorinated intermediates with piperazines, a method likely shared with the target compound .
Key Research Findings
- Receptor Binding : Benzylpiperazine derivatives (e.g., ) show affinity for serotonin receptors, suggesting the target compound may act as a 5-HT1A antagonist or partial agonist .
- Kinase Inhibition: The purine-2,6-dione core is a known CK2 inhibitor scaffold. Structural variations (e.g., hydrazine in vs. benzylpiperazine in the target compound) dictate selectivity and potency .
- Structural-Activity Relationships (SAR) :
Data Tables
Table 1: Comparative Physicochemical Data
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature Control : Reflux at 80–100°C improves reaction kinetics without degrading heat-sensitive groups .
- Catalysts : Mild bases (e.g., K₂CO₃) facilitate deprotonation in coupling steps .
Basic Question: Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzylpiperazine methylene protons at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 488.6) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .
Basic Question: How is initial biological activity screening conducted for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like dipeptidyl peptidase-IV (DPP-IV) or viral polymerases at 1–100 µM concentrations .
- Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., serotonin or dopamine receptors due to piperazine moieties) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Question: How do structural modifications influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| 7-Benzyl-8-(1-piperazinyl)-purine | Piperazine substitution | Antitumor activity (IC₅₀ = 12 µM) | |
| 8-(4-Ethylpiperazin-1-yl)-purine | Ethyl-piperazine group | Enhanced DPP-IV inhibition (Ki = 0.8 nM) | |
| 7-(4-Chlorophenyl)-purine | Chlorinated aryl group | Neuropharmacological effects (5-HT₁A agonist) |
Q. Key Trends :
- Piperazine Substituents : Bulky groups (e.g., benzyl) enhance receptor selectivity .
- Purine Core Modifications : Methyl groups at N1/N3 improve metabolic stability .
Advanced Question: How can contradictions in reported biological efficacy be resolved?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in antiviral assays) arise from:
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. Vero cells) or serum content .
- Compound Stability : Degradation in DMSO stock solutions over time.
Q. Resolution Strategies :
- Standardized Protocols : Use identical cell lines, serum-free media, and fresh compound stocks.
- Metabolite Profiling : LC-MS to identify degradation products interfering with assays .
Advanced Question: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., DPP-IV or 5-HT₁A) .
- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with purine carbonyl groups) .
Advanced Question: How are pharmacokinetic properties (e.g., bioavailability) evaluated?
Methodological Answer:
- Caco-2 Permeability Assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
- Microsomal Stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min desirable) .
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu > 5% required for efficacy) .
Advanced Question: What strategies identify novel biological targets for this compound?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative .
- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion sensitizes/resists the compound .
- Transcriptomics : RNA-seq to detect differentially expressed pathways (e.g., apoptosis or kinase signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
